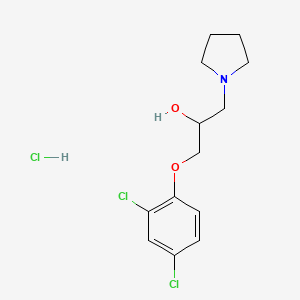

1-(2,4-Dichlorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride

Description

1-(2,4-Dichlorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 2,4-dichlorophenoxy group and a pyrrolidine moiety, stabilized as a hydrochloride salt. The dichlorophenoxy group contributes electron-withdrawing properties, while the pyrrolidine ring introduces a secondary amine, influencing both physicochemical and pharmacological characteristics.

Properties

IUPAC Name |

1-(2,4-dichlorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO2.ClH/c14-10-3-4-13(12(15)7-10)18-9-11(17)8-16-5-1-2-6-16;/h3-4,7,11,17H,1-2,5-6,8-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPTTWODOUWCHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorophenol and pyrrolidine as the primary starting materials.

Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 2,4-dichlorophenol with the pyrrolidine ring, followed by the addition of a propanol moiety.

Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,4-Dichlorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenoxy group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired product but often involve controlled temperature and pH.

Scientific Research Applications

1-(2,4-Dichlorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: The exact pathways depend on the specific application, but common pathways include those involved in cell signaling, metabolism, and microbial inhibition.

Comparison with Similar Compounds

Comparison with Nadolol Impurity F (EP) Hydrochloride

Compound: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol Hydrochloride

- Structural Differences: Phenoxy Substituent: The target compound has a 2,4-dichlorophenoxy group, whereas Nadolol Impurity F contains a naphthalen-1-yloxy group. Amine Group: The target’s pyrrolidine moiety is a five-membered secondary amine, while Nadolol Impurity F features a tert-butylamino group, a primary amine with steric hindrance.

- Pharmacological Implications: Nadolol is a non-selective beta-blocker; the tert-butylamino group in its analogs is critical for β-adrenergic receptor binding. The pyrrolidine in the target compound may alter receptor affinity or selectivity .

Table 1: Key Structural and Property Comparisons

| Compound | Phenoxy Group | Amine Group | Molecular Weight (g/mol) | Predicted logP |

|---|---|---|---|---|

| Target Compound | 2,4-Dichlorophenoxy | Pyrrolidin-1-yl | ~348.3* | ~3.2* |

| Nadolol Impurity F (EP) Hydrochloride | Naphthalen-1-yloxy | tert-Butylamino | 344.9 | 3.8 |

| *Estimated based on structural analogs. |

Comparison with 1-(2,4-Dimethylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol Hydrochloride

Compound: 1-(2,4-Dimethylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol Hydrochloride

- Structural Differences: Phenoxy Substituents: Dimethyl groups (electron-donating) vs. dichloro (electron-withdrawing). This difference may reduce the target compound’s metabolic stability but enhance its lipophilicity.

- Physicochemical Properties: The dimethylphenoxy analog is reported as 99% pure with industrial-grade applications, suggesting robust synthetic scalability .

Comparison with 1-(1,3-Diphenylpropan-2-yl)pyrrolidine Hydrochloride

Compound : 1-(1,3-Diphenylpropan-2-yl)pyrrolidine Hydrochloride

- Structural Differences: Backbone: The diphenylpropan-2-yl group replaces the dichlorophenoxy-propan-2-ol structure, eliminating the ether linkage and hydroxyl group.

- Solubility Data: The diphenyl analog has solubility in DMF (12 mg/ml) and DMSO (5 mg/ml), suggesting that the target compound’s hydroxyl and dichlorophenoxy groups may reduce organic solvent solubility .

Research Findings and Implications

Electron-Withdrawing vs. Electron-Donating Groups: Chlorine substituents on the phenoxy ring (target compound) increase lipophilicity and may enhance membrane permeability compared to methyl or naphthoxy groups .

Amine Group Impact: Pyrrolidine’s cyclic structure may improve metabolic stability over linear amines (e.g., tert-butylamino), but substitution patterns (e.g., tetramethylpyrrolidine) further modulate this property .

Hydrochloride Salt Utility : Like its analogs, the target compound’s hydrochloride form likely improves aqueous solubility, critical for bioavailability in pharmaceutical formulations .

Biological Activity

1-(2,4-Dichlorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride, a synthetic compound, has been the subject of various studies due to its potential biological activities. This compound features a dichlorophenoxy group, a pyrrolidine ring, and a propanol backbone, which contribute to its unique chemical properties and interactions with biological systems. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Composition

The molecular formula of this compound is . Its structure includes:

- Dichlorophenoxy Group : Contributes to herbicidal activity.

- Pyrrolidine Ring : May influence interactions with biological targets.

- Propanol Backbone : Impacts solubility and stability.

Synthesis

The synthesis typically involves several steps:

- Formation of the dibromophenoxy intermediate from 2,4-dibromophenol.

- Nucleophilic substitution with 3-chloropropanol.

- Reaction with pyrrolidine under basic conditions.

- Formation of the hydrochloride salt by treatment with hydrochloric acid.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

- Membrane Interaction : Alters membrane properties affecting permeability and fluidity.

Therapeutic Potential

Research has indicated several therapeutic applications for this compound:

- Antimicrobial Activity : Investigated for potential effects against various pathogens.

- Anticancer Properties : Studies have shown promise in inhibiting cancer cell growth by targeting specific pathways involved in tumor proliferation .

Case Studies

- Herbicidal Activity : Compounds similar to this compound demonstrated higher herbicidal activity against dicotyledonous weeds compared to monocotyledonous weeds. In vivo studies revealed significant inhibition of radicle growth in cucumber plants .

- Fungicidal Properties : The compound exhibited fungicidal activity against several fungal species including Cladosporium cucumerinum and Sclerotinia sclerotiorum, indicating its potential use in agricultural applications .

Comparative Biological Activity Table

Q & A

Q. How should researchers address batch-to-batch variability in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.